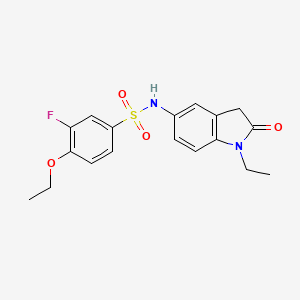

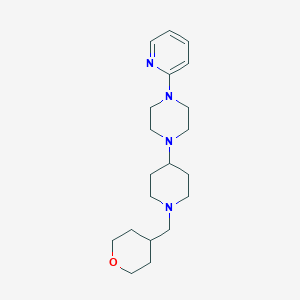

![molecular formula C22H24NO3P B2764138 Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate CAS No. 476624-65-4](/img/structure/B2764138.png)

Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

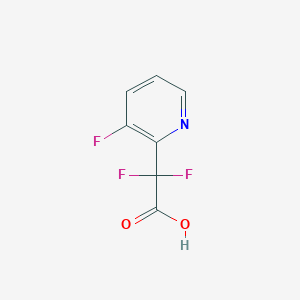

Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate is a complex organic compound. It contains a benzyl group, a dimethylamino phenyl group, and a hydroxy phenyl methyl phosphinate group . The exact properties of this compound would depend on the specific arrangement of these groups in the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group would provide aromatic stability, the dimethylamino group could participate in hydrogen bonding, and the phosphinate group could act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

Some general properties can be inferred from the compound’s structure. For example, the presence of the aromatic benzyl group suggests the compound might have a relatively high boiling point and be fairly stable. The dimethylamino group could make the compound a weak base .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Novel Phosphonic Analogues Synthesis : A study investigated the reaction of dimethyl phosphonates with various amines, leading to novel cyclic phosphonic analogues. These compounds are crucial in synthetic organic chemistry, suggesting potential utility in creating new chemical entities or intermediates (Budzisz Elż & Pastuszko Slawomir, 1999).

- Organohypervalent Iodine Reagents : Research on organohypervalent iodine reagents for α-methylphosphonylations highlights their role in introducing corresponding phosphonate or phosphinate groups to ketones and esters, hinting at this compound's potential in synthetic applications (R. Moriarty et al., 1997).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Schiff base compounds derived from similar chemical structures have shown effectiveness in inhibiting steel corrosion in acidic solutions. This suggests potential applications of Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate in developing new corrosion inhibitors (K. C. Emregül & M. Hayvalı, 2006).

Peptide Coupling and Enzymatic Substrate Synthesis

- Peptide Coupling Method : Studies have developed efficient peptide coupling methods using reagents to couple carboxylic acids with amino acids, potentially applicable in synthesizing biochemical compounds or drugs (J. Brunel, C. Salmi, & Y. Letourneux, 2005).

Propiedades

IUPAC Name |

[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO3P/c1-23(2)20-13-15-21(16-14-20)27(25,22(24)19-11-7-4-8-12-19)26-17-18-9-5-3-6-10-18/h3-16,22,24H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXXYDUQEOSGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

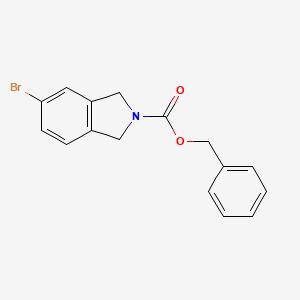

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)

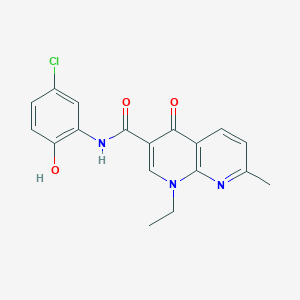

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2764062.png)

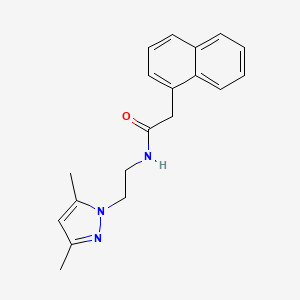

![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)

![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)